molecular formula C18H22N4O7 B11426416 diethyl 1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426416
M. Wt: 406.4 g/mol
InChI Key: WTWVRFLGLUBNMI-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of ethyl groups, a dimethoxyphenyl moiety, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIETHYL 1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate can then undergo further reactions to introduce the ethyl groups and the dimethoxyphenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent functional group modifications under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-DIETHYL 1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

4,5-DIETHYL 1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl moiety may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIETHYL 1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and dimethoxyphenyl moiety provide a versatile platform for further modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H22N4O7

Molecular Weight

406.4 g/mol

IUPAC Name

diethyl 1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C18H22N4O7/c1-5-28-17(24)15-16(18(25)29-6-2)22(21-20-15)10-14(23)19-11-7-8-12(26-3)13(9-11)27-4/h7-9H,5-6,10H2,1-4H3,(H,19,23)

InChI Key

WTWVRFLGLUBNMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)OCC

Origin of Product

United States

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